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Compound of Interest

6-Bromo-2-fluoro-3-
Compound Name: ) S
isopropoxyphenylboronic acid

cat. No.: B1287801

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-
isopropoxyphenylboronic acid, a key building block in modern organic synthesis, particularly
relevant to drug discovery and development.

Chemical Identity and Structure

CAS Number: 1072951-99-5

6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a substituted phenylboronic acid. The
presence of bromide, fluoride, and isopropoxy groups, in addition to the boronic acid moiety,
makes it a versatile reagent for introducing complex functionalities into organic molecules.

Molecular Structure:

Chemical Structure of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid.

Physicochemical Properties

While extensive experimental data for this specific compound is not readily available in public
literature, the following table summarizes key physicochemical properties of the closely related
isomer, (2-Bromo-6-fluoro-3-isopropoxyphenyl)boronic acid (CAS: 1072951-75-7), which can
serve as a useful reference.
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Property Value

Molecular Formula CoH11BBrFOs
Molecular Weight 276.9 g/mol
Appearance White to off-white solid
Melting Point 77-82 °C

Boiling Point (Predicted) 386.5£52.0 °C
Density (Predicted) 1.53+0.1 g/cm3

pKa (Predicted) 7.76+0.58

Experimental Protocols: Application in Suzuki-
Miyaura Coupling

6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is primarily utilized as a coupling partner
in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the
synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical
agents.

Although a specific, detailed experimental protocol for this exact compound is not widely
published, the following general procedure for a Suzuki-Miyaura coupling reaction can be
adapted.

General Protocol for Suzuki-Miyaura Coupling:

o Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask) under
an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-2-fluoro-3-
isopropoxyphenylboronic acid (1.0 - 1.5 equivalents), the aryl or heteroaryl halide (1.0
equivalent), a palladium catalyst (e.g., Pd(PPhs)s, Pd(dppf)Clz, or a Buchwald precatalyst,
typically 1-5 mol%), and a base (e.g., K2COs, Cs2CO0Os, or KsPOa, typically 2-3 equivalents).

e Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water
(e.g., 1,4-dioxane/water, toluene/water, or DME/water in a 4:1 or similar ratio) is commonly
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used to dissolve both the organic reactants and the inorganic base.

o Reaction Execution: Stir the reaction mixture vigorously and heat to the appropriate
temperature (typically between 80-110 °C). The reaction progress should be monitored by a
suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture
with water and extract the product with an organic solvent (e.g., ethyl acetate or
dichloromethane).

 Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying
agent (e.g., Na2SOa4 or MgSOa), filter, and concentrate under reduced pressure. The crude
product can then be purified by column chromatography on silica gel to yield the desired
biaryl product.

Representative Suzuki-Miyaura Reaction Conditions:

Component Example Reagents/Conditions

Aryl Halide Aryl bromide or iodide (1.0 equiv.)

6-Bromo-2-fluoro-3-isopropoxyphenylboronic

Boronic Acid
acid (1.2 equiv.)
Palladium Catalyst Pd(PPhs)4 (3 mol%)
Base K2COs (2.0 equiv.)
Solvent 1,4-Dioxane/H20 (4:1)
Temperature 90 °C
Reaction Time 4-12 hours (monitor by TLC/LC-MS)

Visualization of Key Processes

Experimental Workflow for Suzuki-Miyaura Coupling:
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A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction:
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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a valuable synthetic intermediate,
particularly for the construction of highly substituted biaryl compounds through the Suzuki-
Miyaura cross-coupling reaction. Its utility in medicinal chemistry and materials science is
significant, providing a pathway to novel molecular architectures. While specific experimental
data for this compound is limited in the public domain, the general protocols and principles
outlined in this guide provide a solid foundation for its application in research and development.
Researchers are encouraged to optimize reaction conditions for their specific substrates to
achieve the best results.

 To cite this document: BenchChem. [In-Depth Technical Guide: 6-Bromo-2-fluoro-3-
isopropoxyphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287801#6-bromo-2-fluoro-3-
isopropoxyphenylboronic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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